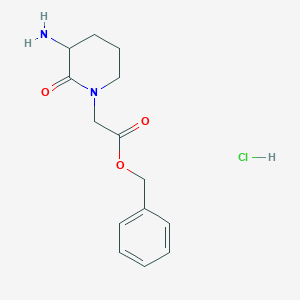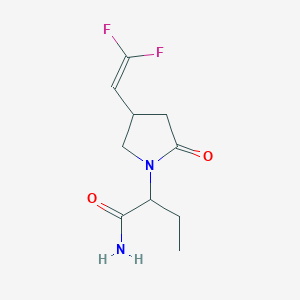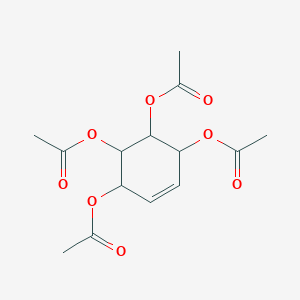
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate is an organic compound with a complex structure that includes multiple acetoxy groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate typically involves the acetylation of cyclohexene derivatives. One common method is the reaction of cyclohex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the triacetate compound.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding cyclohexene triol and acetic acid.
Oxidation: Oxidative cleavage of the double bond in the cyclohexene ring can be achieved using oxidizing agents such as potassium permanganate or ozone, leading to the formation of diacetoxycyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles such as amines or thiols replace the acetoxy groups to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, ozone in the presence of a solvent like dichloromethane.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Cyclohex-2-en-1,4,5,6-tetrol and acetic acid.
Oxidation: Diacetoxycyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for the construction of various organic compounds.
Biology
The compound’s derivatives have potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its acetoxy groups can be modified to create probes for investigating biological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit bioactivity that can be harnessed for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its acetoxy groups can be utilized in polymer chemistry to create functionalized polymers with specific properties.
Wirkmechanismus
The mechanism of action of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis
Eigenschaften
IUPAC Name |
(4,5,6-triacetyloxycyclohex-2-en-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNPDYWUANMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
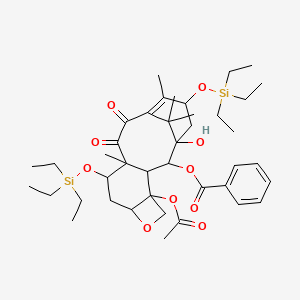
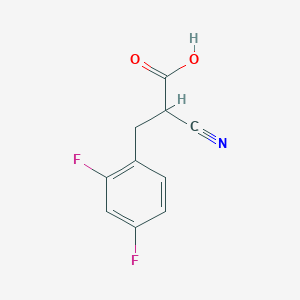
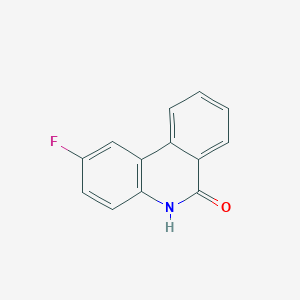


![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)
![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

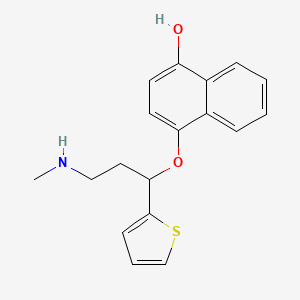
![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
